
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications.
Aplicaciones Científicas De Investigación
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. This compound can also interact with enzymes and proteins, influencing biochemical pathways related to oxidative stress and cellular metabolism.
Comparación Con Compuestos Similares
1,4-Benzoquinone: Shares similar quinone structure but lacks the ethanonaphthalene framework.
Hydroquinone: A reduced form of quinone with similar reactivity but different applications.
Methoxyquinone: Contains methoxy groups but differs in the overall structure.
Uniqueness: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of methoxy groups and the ethanonaphthalene framework makes it particularly versatile in various chemical reactions and applications.
Propiedades
Número CAS |
58785-59-4 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
1,4-dimethoxytricyclo[6.2.2.02,7]dodeca-2(7),4,9-triene-3,6-dione |
InChI |
InChI=1S/C14H14O4/c1-17-10-7-9(15)11-8-3-5-14(18-2,6-4-8)12(11)13(10)16/h3,5,7-8H,4,6H2,1-2H3 |
Clave InChI |
KARQFGIQGYGQMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C2=C(C1=O)C3(CCC2C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


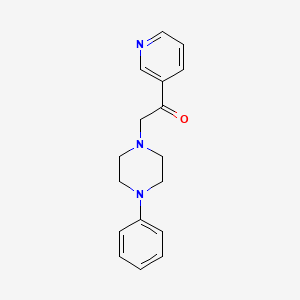

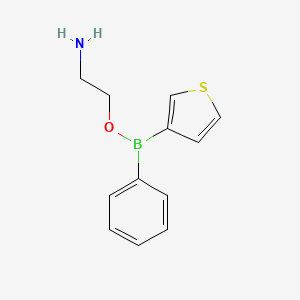
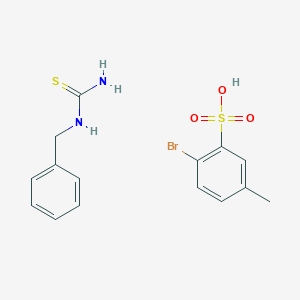
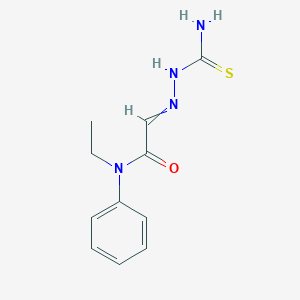
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)

![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)

![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)

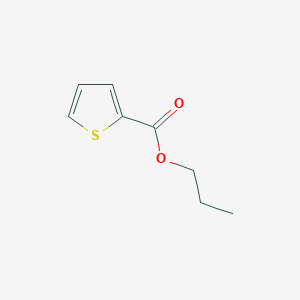
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
